Benzyl-PEG15-alcohol
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Overview
Description
Benzyl-PEG15-alcohol is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (PROteolysis TArgeting Chimeras) linker. It is used primarily in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. The compound has a molecular formula of C37H68O16 and a molecular weight of 768.93 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG15-alcohol can be synthesized through a series of chemical reactions involving the polymerization of ethylene oxide and subsequent functionalization with benzyl alcohol. The process typically involves the following steps:
Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a catalyst to form polyethylene glycol (PEG).
Functionalization: The terminal hydroxyl groups of PEG are then reacted with benzyl alcohol under specific conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG15-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides, benzyl amines.
Scientific Research Applications
Benzyl-PEG15-alcohol is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are employed to study protein degradation mechanisms.
Biology: The compound is used in the development of targeted therapies for various diseases by degrading specific proteins.
Medicine: PROTACs synthesized using this compound are being investigated for their potential in treating cancer and other diseases.
Industry: The compound is used in the production of specialized polymers and as a reagent in various chemical processes
Mechanism of Action
Benzyl-PEG15-alcohol functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain provides flexibility and solubility, while the benzyl group enhances binding affinity to the target protein .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-PEG10-alcohol
- Benzyl-PEG20-alcohol
- Benzyl-PEG5-alcohol
Uniqueness
Benzyl-PEG15-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly effective as a PROTAC linker compared to other PEG-based compounds with shorter or longer chain lengths .
Properties
Molecular Formula |
C37H68O16 |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C37H68O16/c38-6-7-39-8-9-40-10-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-23-47-24-25-48-26-27-49-28-29-50-30-31-51-32-33-52-34-35-53-36-37-4-2-1-3-5-37/h1-5,38H,6-36H2 |
InChI Key |
JSGKVATYSUTZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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